5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide; (E)-but-2-enedioic acid, commonly referred to as Aliskiren hemifumarate, is a potent inhibitor of renin, an enzyme critical in the regulation of blood pressure. This compound belongs to the class of non-peptide inhibitors and is utilized primarily in the treatment of hypertension. Its molecular formula is C22H30N4O5, with a molecular weight of approximately 442.50 g/mol .
Aliskiren was first synthesized and characterized for its pharmacological properties aimed at inhibiting the renin-angiotensin-aldosterone system (RAAS). It is classified as a direct renin inhibitor and is notable for its oral bioavailability and efficacy in lowering blood pressure in patients with mild to moderate hypertension . The compound is available under various brand names and has been extensively studied for its therapeutic applications.
The synthesis of Aliskiren involves several steps, including the formation of key intermediates through a series of chemical reactions. The process typically starts with the preparation of 4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide, followed by amination reactions to introduce the amino groups at specific positions.
Key synthetic methods include:
Aliskiren has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
The compound's three-dimensional structure can be visualized using computational modeling techniques, which help predict its interaction with biological targets .
Aliskiren's mechanism of action primarily involves its interaction with renin. It binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the conversion of angiotensinogen to angiotensin I, effectively lowering levels of angiotensin II, a potent vasoconstrictor.
Key reactions include:
The mechanism by which Aliskiren lowers blood pressure involves:
Pharmacokinetic studies indicate that Aliskiren has an oral bioavailability ranging from 2% to 16%, depending on species, with a half-life that supports once-daily dosing regimens .
Aliskiren exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings.
Aliskiren is primarily used in clinical pharmacology as an antihypertensive agent. Its applications include:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2